molecular formula C19H16N4O B2859893 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-84-4

5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2859893
CAS No.: 895011-84-4
M. Wt: 316.364
InChI Key: IEVJBBVBHDUTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the adenine ring of ATP . This core structure is a versatile template for designing potent enzyme inhibitors, particularly in oncology research, where it can be engineered to target the ATP-binding site of various kinases with high selectivity . Researchers utilize this pharmacophore to develop inhibitors for a range of tyrosine kinases, with documented activity against targets such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase . Beyond oncology, this scaffold shows promise in other therapeutic areas, including the development of anti-inflammatory agents through the selective inhibition of the COX-2 enzyme . The strategic substitution at the N-1 and N-5 positions, as seen in this specific derivative, is a common approach to fine-tune molecular properties and interactions with hydrophobic regions in the target binding sites, thereby modulating potency and selectivity . This makes this compound a compound of significant interest for investigating new small-molecule therapeutics and studying signal transduction pathways.

Properties

IUPAC Name

5-benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-14-7-5-6-10-17(14)23-18-16(11-21-23)19(24)22(13-20-18)12-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJBBVBHDUTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 5-amino-1-benzylpyrazole with 2-methylbenzoyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired pyrazolo[3,4-d]pyrimidin-4-one scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of microwave-assisted synthesis or other green chemistry techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular docking studies have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidin-4-one core allows for diverse substitutions, which significantly influence physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds:

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight Key Structural Features
5-Benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - Benzyl (C₆H₅CH₂) at position 5
- 2-Methylphenyl at position 1
319.35 g/mol Balanced lipophilicity; potential steric hindrance from aromatic groups
5-(4-Bromobenzyl)-1-(2-methylphenyl)-... (CAS: 895014-52-5) - 4-Bromobenzyl at position 5 398.24 g/mol Bromine enhances stability and electron-withdrawing effects; higher molecular weight
5-Benzyl-1-(2-hydroxyethyl)-... (CAS: 922919-20-8) - 2-Hydroxyethyl at position 1 270.29 g/mol Improved solubility due to polar hydroxy group; reduced steric bulk
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-... (Compound 10e) - Nitrobenzylideneamino at position 5
- Methyl groups at 3 and 6
~400 g/mol* Nitro group enhances antitumor activity (IC₅₀ = 11 µM vs. MCF-7)
5-Allyl-6-benzyl-1-phenyl-... (CAS: EN300-18604) - Allyl at position 5
- Benzyl at position 6
345.40 g/mol Allyl introduces potential reactivity (e.g., oxidation); increased steric complexity

*Estimated based on structural formula.

Solubility and Stability

  • The hydroxyethyl derivative (CAS: 922919-20-8) has higher aqueous solubility due to its polar group, whereas brominated or aromatic analogs (e.g., 4-bromobenzyl) exhibit lower solubility but greater stability .
  • Allyl-substituted compounds (e.g., 5-allyl-6-benzyl) may face oxidative degradation, limiting their shelf life .

Key Research Findings

Substituent Effects : Electron-withdrawing groups (nitro, bromo) enhance bioactivity but reduce solubility. Benzyl and methylphenyl groups optimize lipophilicity for membrane penetration .

Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidin-4-one core allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

Therapeutic Potential: While the target compound lacks reported data, its structural analogs show promise in oncology and infectious disease research .

Q & A

Q. What are the optimized synthetic routes for 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. Key steps include:

  • Condensation reactions using substituted phenylhydrazines and ketones in ethanol with glacial acetic acid (5% v/v) to form intermediates .
  • Vilsmeier-Haack-Arnold formylation with POCl₃/DMF for ring closure .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, improving yields up to 85% .
  • Catalysts : Copper triflate or palladium-based catalysts reduce reaction times by 30–50% in coupling steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl and methylphenyl groups) with δ 7.2–8.1 ppm for aromatic protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 375.388) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (3:7) .
  • HPLC-PDA : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Substituent Effects :
    • Benzyl vs. Nitrophenyl groups : Nitro groups enhance kinase inhibition (IC₅₀: 0.8 µM vs. 5.2 µM for benzyl) due to electron-withdrawing effects .
    • Chlorophenyl substitution : Increases antibacterial activity (MIC: 12.5 µg/mL vs. >50 µg/mL for methylphenyl) by improving membrane penetration .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CDK2 or EGFR .

Q. What experimental designs are recommended to analyze contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., CDK2 ADP-Glo™) with cellular proliferation tests (MTT assays) to validate target engagement .
  • Buffer conditions : Test pH (6.5–8.0) and ionic strength to identify assay-specific artifacts .
  • Data normalization : Use reference inhibitors (e.g., staurosporine for kinases) to control for batch-to-batch variability .

Q. What strategies are effective for elucidating the mechanism of kinase inhibition by this compound?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
  • X-ray crystallography : Co-crystallize with CDK2/cyclin E to resolve binding modes (PDB deposition recommended) .
  • Cellular pathway analysis : Use phospho-proteomics (LC-MS/MS) to map downstream signaling changes (e.g., pRb suppression in cancer cells) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., -OH or -SO₃H) to reduce LogP from 3.8 to 2.1, improving solubility .
  • Metabolic stability : Perform microsomal assays (human liver microsomes) with LC-MS analysis to identify metabolic hotspots (e.g., demethylation sites) .
  • In silico modeling : Use QSAR tools (e.g., Schrödinger’s QikProp) to predict bioavailability and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.